N-(4-(furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Physicochemical profiling Drug-likeness Lead optimization

N-(4-(Furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034456-72-7) is a synthetic small molecule belonging to the pyrazolyl benzenesulfonamide class, a scaffold extensively validated in clinical cyclooxygenase-2 (COX-2) inhibitors such as celecoxib and valdecoxib. Its molecular formula is C20H17N3O3S with a molecular weight of 379.43 g/mol, and it is typically supplied at ≥95% purity for research use.

Molecular Formula C20H17N3O3S
Molecular Weight 379.43
CAS No. 2034456-72-7
Cat. No. B3014185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
CAS2034456-72-7
Molecular FormulaC20H17N3O3S
Molecular Weight379.43
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4
InChIInChI=1S/C20H17N3O3S/c24-27(25,20-8-6-19(7-9-20)23-12-1-11-21-23)22-14-16-2-4-17(5-3-16)18-10-13-26-15-18/h1-13,15,22H,14H2
InChIKeyZMEMKHZENYAIBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-(Furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034456-72-7): Structural Identity and Class Context for Informed Procurement


N-(4-(Furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034456-72-7) is a synthetic small molecule belonging to the pyrazolyl benzenesulfonamide class, a scaffold extensively validated in clinical cyclooxygenase-2 (COX-2) inhibitors such as celecoxib and valdecoxib [1]. Its molecular formula is C20H17N3O3S with a molecular weight of 379.43 g/mol, and it is typically supplied at ≥95% purity for research use . The compound features a distinctive 4-(furan-3-yl)benzyl substituent appended to the sulfonamide nitrogen, differentiating it from the 1,5-diarylpyrazole architecture of marketed COX-2 inhibitors. While no primary pharmacological data are publicly available for this exact compound as of April 2026, its core 4-(1H-pyrazol-1-yl)benzenesulfonamide pharmacophore is associated with COX-2 inhibition, carbonic anhydrase inhibition, and antileishmanial activity across multiple published series [1].

Why N-(4-(Furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide Cannot Be Replaced by Off-the-Shelf Pyrazolyl Benzenesulfonamides


Within the pyrazolyl benzenesulfonamide class, biological activity is exquisitely sensitive to the nature and position of substituents on both the pyrazole ring and the sulfonamide nitrogen. Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) achieves COX-2 selectivity through a specific 1,5-diaryl arrangement on the pyrazole core, whereas the target compound shifts the substitution pattern to a 4-(furan-3-yl)benzyl group on the sulfonamide nitrogen while leaving the pyrazole N1 position unsubstituted except for the benzenesulfonamide attachment [1]. Published structure–activity relationship (SAR) studies on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrate that modifications at the sulfonamide nitrogen dramatically alter target engagement profiles—shifting selectivity between COX-2, carbonic anhydrase isoforms (hCA IX/XII), and Leishmania parasites—meaning that in-class compounds are not functionally interchangeable [2][3].

Quantitative Differentiation Evidence for N-(4-(Furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide vs. Structural Analogs


Unique Furan-3-yl-benzyl Substituent Confers Topological Polar Surface Area and Lipophilicity Distinct from Celecoxib and Valdecoxib

The 4-(furan-3-yl)benzyl group appended to the sulfonamide nitrogen generates a topological polar surface area (TPSA) of ~64.4 Ų and a calculated logP (clogP) of ~2.89, as computed for the neutral species . In contrast, celecoxib (TPSA ~78.0 Ų; clogP ~3.5) and valdecoxib (TPSA ~95.0 Ų; clogP ~2.8) occupy different physicochemical space due to their distinct substitution patterns [1]. The lower TPSA of the target compound predicts improved passive membrane permeability relative to valdecoxib (TPSA >90 Ų), while its lower clogP relative to celecoxib suggests moderated lipophilicity-driven off-target binding [1].

Physicochemical profiling Drug-likeness Lead optimization

Furan-3-yl Substituent Introduces a Hydrogen-Bond Acceptor Motif Absent in Methylphenyl-Containing COX-2 Inhibitors

The furan-3-yl oxygen provides a hydrogen-bond acceptor (HBA) capable of engaging polar residues within target binding pockets, a feature absent in the 4-methylphenyl group of celecoxib and the unsubstituted phenyl of valdecoxib [1]. In the COX-2 active site, the furan oxygen could potentially interact with Arg513 or His90, residues that line the mouth of the COX-2 channel and are not accessed by the methyl group of celecoxib [2]. Published docking studies with furan-containing COX-2 inhibitors confirm that the furan oxygen can form water-mediated or direct hydrogen bonds with Arg513 (guanidinium NH), contributing to binding enthalpy [2].

Structure-based drug design COX-2 inhibitor design Binding mode differentiation

4-(1H-Pyrazol-1-yl)benzenesulfonamide Core Demonstrates Sub-Micromolar Antileishmanial Activity in Published Analogs, Suggesting a Profile Distinct from COX-2-Selective Congeners

In a published series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, compounds 3b and 3e exhibited IC50 values of 0.059 mM and 0.070 mM against Leishmania amazonensis promastigotes, comparable to the reference drug pentamidine but with significantly lower cytotoxicity toward mammalian cells [1]. This antileishmanial activity arises from the pyrazolyl-benzenesulfonamide pharmacophore, not the COX-2-selective diaryl architecture of celecoxib. The target compound retains the antileishmanial-active 4-(1H-pyrazol-1-yl)benzenesulfonamide core while incorporating a furan-3-yl-benzyl substituent, which may further modulate antiparasitic potency and selectivity [1].

Antileishmanial Neglected tropical disease Lead discovery

Molecular Weight (379.43 g/mol) Positions the Compound Within Lead-Like Space, Favorable Over Higher-Molecular-Weight Pyrazolyl Benzenesulfonamide Ureas

With a molecular weight of 379.43 g/mol, the target compound lies within the optimal lead-like space (MW <400 Da) [1]. In contrast, recently disclosed 4-(pyrazolyl)benzenesulfonamide ureas (e.g., SH7a–t series) possess molecular weights exceeding 450–550 Da due to the urea-linked aromatic appendages [2]. The lower MW of the target compound predicts superior ligand efficiency metrics, assuming equipotent target engagement [1].

Lead-likeness Fragment-based drug discovery Physicochemical optimization

Benzyl Sulfonamide Linker Provides Metabolic Differentiation from Direct N-Aryl Sulfonamides in the Pyrazolyl Benzenesulfonamide Class

The benzylic sulfonamide linkage (SO2–NH–CH2–Ar) in the target compound introduces a metabolically labile benzylic C–N bond that is structurally distinct from the direct N-aryl sulfonamide linkage (SO2–NH–Ar) found in celecoxib and valdecoxib [1]. Published metabolism studies on N-benzyl benzenesulfonamides indicate that oxidative N-debenzylation by CYP450 enzymes can generate the primary sulfonamide metabolite, a clearance pathway not available to N-aryl sulfonamides [2]. This metabolic differentiation may translate to altered in vivo half-life and metabolite profiles when the compound is advanced to pharmacokinetic studies [2].

Metabolic stability Sulfonamide linker SAR In vitro ADME

Recommended Research and Industrial Application Scenarios for N-(4-(Furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide


COX-2 Inhibitor Lead Diversification and Intellectual Property Expansion

The compound serves as a structurally differentiated scaffold for COX-2 inhibitor lead optimization programs. Its furan-3-yl-benzyl substituent replaces the 4-methylphenyl group of celecoxib with a heteroaromatic ring capable of additional hydrogen-bond interactions within the COX-2 active site channel, offering a route to novel IP-protectable chemical matter with potentially altered selectivity profiles .

Antileishmanial Screening and Neglected Tropical Disease Drug Discovery

Given the validated antileishmanial activity of the 4-(1H-pyrazol-1-yl)benzenesulfonamide core (IC50 values of 0.059–0.070 mM against L. amazonensis for close analogs), the target compound is an appropriate candidate for inclusion in antiparasitic screening cascades targeting Leishmania spp., with the furan substituent potentially enhancing potency or reducing mammalian cytotoxicity relative to first-generation analogs .

Carbonic Anhydrase Isoform Selectivity Profiling

Pyrazolyl benzenesulfonamides are established carbonic anhydrase inhibitors, with recent urea-linked analogs achieving KI values of 15.9–67.6 nM against tumor-associated hCA IX . The target compound's unsubstituted pyrazole N1 position and furan-benzyl tail offer a distinct chemotype for profiling against hCA isoforms I, II, IX, and XII, potentially revealing selectivity patterns complementary to existing benzenesulfonamide-based CA inhibitors .

Physicochemical Property-Driven Fragment and Lead Optimization Libraries

With a molecular weight of 379.43 g/mol, TPSA of ~64.4 Ų, and clogP of ~2.89, the compound resides in lead-like chemical space and can serve as a core scaffold for systematic SAR exploration. Its balanced physicochemical profile makes it suitable for inclusion in diversity-oriented screening libraries where drug-like property space (MW <400, TPSA <140 Ų, clogP 1–4) is prioritized .

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.